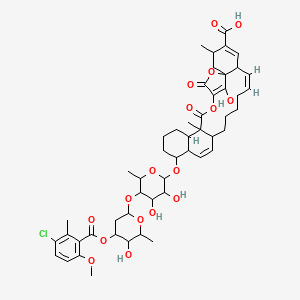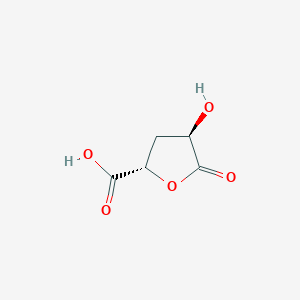
(R)-2-Chloro-β-hydroxybenzenepropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloro-β-hydroxybenzenepropanoic Acid is an organic compound that belongs to the class of carboxylic acids It features a chloro substituent on the benzene ring and a hydroxyl group on the β-carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-β-hydroxybenzenepropanoic Acid typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the chlorination of β-hydroxybenzenepropanoic acid using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-β-hydroxybenzenepropanoic Acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-β-hydroxybenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2-chloro-β-ketobenzenepropanoic acid.
Reduction: Formation of 2-chloro-β-hydroxybenzenepropanol.
Substitution: Formation of 2-hydroxy-β-hydroxybenzenepropanoic acid.
Scientific Research Applications
®-2-Chloro-β-hydroxybenzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Chloro-β-hydroxybenzenepropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-β-hydroxybenzenepropanoic Acid: Lacks the ®-configuration, which may result in different biological activities.
2-Hydroxy-β-hydroxybenzenepropanoic Acid: Lacks the chloro substituent, which affects its reactivity and applications.
2-Chloro-β-ketobenzenepropanoic Acid: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
®-2-Chloro-β-hydroxybenzenepropanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ®-configuration is particularly important for its interaction with chiral biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
40620-53-9 |
|---|---|
Molecular Formula |
C₉H₉ClO₃ |
Molecular Weight |
200.62 |
Synonyms |
(R)-3-(2-Chlorophenyl)-3-hydroxypropanoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


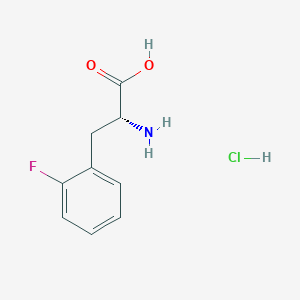
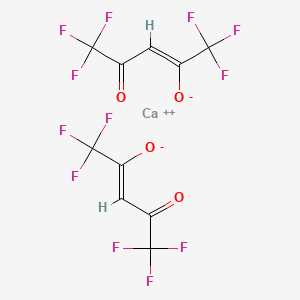
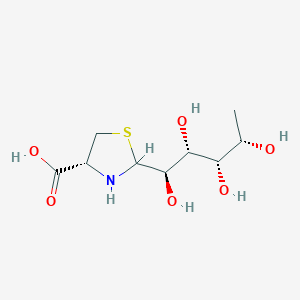
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)
